Benzo[cd]indazole
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Overview
Description
Benzo[cd]indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused benzene and pyrazole ring, making it a unique and interesting compound for research and development.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method for synthesizing this compound involves the use of transition metal catalysts.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of appropriate precursors.
Non-Catalytic Pathways: Traditional methods such as the condensation of ortho-fluorobenzaldehydes with hydrazine can also be used to synthesize this compound.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Types of Reactions:
Substitution: Substitution reactions, including electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Benzo[cd]indazole has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
The mechanism of action of benzo[cd]indazole involves its interaction with specific molecular targets and pathways. For example, some this compound derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with DNA and proteins, resulting in anticancer activity .
Comparison with Similar Compounds
Indazole: A closely related compound with a similar structure but different biological activities.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring, known for its antimicrobial properties.
Uniqueness of Benzo[cd]indazole:
- This compound is unique due to its specific ring structure and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
CAS No. |
209-15-4 |
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Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,3-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4,6,8(12),9-hexaene |
InChI |
InChI=1S/C10H6N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
SIHNATFXZOTJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=NC3=CC=C2 |
Origin of Product |
United States |
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